2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid
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Overview
Description
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or β-keto esters. For 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid, the synthetic route may involve the chlorination of 1,3-dimethyl-5-pyrazolone followed by acylation with appropriate reagents . The reaction conditions often include the use of solvents like methanol and catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production methods for pyrazole derivatives may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like recrystallization and purification using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antileishmanial and antimalarial agent.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the life cycle of parasites like Leishmania and Plasmodium, thereby exerting its antileishmanial and antimalarial effects . The exact molecular targets and pathways can be elucidated through techniques like molecular docking and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share a similar pyrazole core structure and exhibit comparable pharmacological activities.
Hydrazine-coupled pyrazoles: These compounds also show potent antileishmanial and antimalarial activities and are structurally related to 2-Amino-4-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct pharmacological properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H16ClN3O2 |
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Molecular Weight |
245.70 g/mol |
IUPAC Name |
2-amino-4-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-4-10(3,12)9(15)16/h4-5,12H2,1-3H3,(H,15,16) |
InChI Key |
FBQJDSCLAWYODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(C)(C(=O)O)N)C)Cl |
Origin of Product |
United States |
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